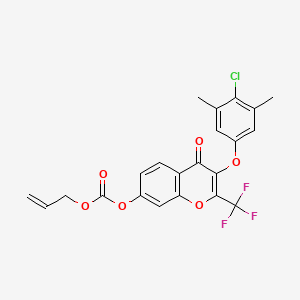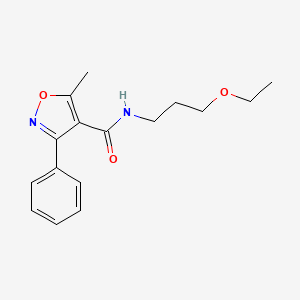
4-(Hexyloxy)-3-methoxybenzaldehyde (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as hexyl, methoxy, and hydrazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-hydroxy-4-hexyloxy-3-methylphenyl)-1,3,5-triazine: A similar triazine derivative with comparable functional groups.
3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: Another triazine-based compound with different substituents.
Uniqueness
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the hexyloxy and methoxy groups, along with the hydrazinyl and triazine moieties, makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C18H25N5O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H25N5O3/c1-4-5-6-7-10-26-15-9-8-14(11-16(15)25-3)12-19-22-18-20-17(24)13(2)21-23-18/h8-9,11-12H,4-7,10H2,1-3H3,(H2,20,22,23,24)/b19-12+ |
InChIキー |
RIORATQYIBFDTL-XDHOZWIPSA-N |
異性体SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C)OC |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NNC2=NN=C(C(=O)N2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol](/img/structure/B15028259.png)

![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![ethyl 2-{(4E)-4-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15028277.png)
![{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028283.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028301.png)
![8-(2-Methylbutan-2-yl)-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15028305.png)
![7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15028310.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15028335.png)
![(2-Fluorophenyl)(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B15028340.png)
![prop-2-en-1-yl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028347.png)
